molecular formula C10H12BrNS B13244129 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine

Cat. No.: B13244129
M. Wt: 258.18 g/mol
InChI Key: NNWBUTIRYORUSD-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine is a chemical compound with the molecular formula C₁₀H₁₂BrNS It is a derivative of benzothiepin, a bicyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine typically involves the bromination of 2,3,4,5-tetrahydro-1-benzothiepin-5-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3,4,5-tetrahydro-1-benzothiepin-5-amine.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2,3,4,5-tetrahydro-1-benzothiepin-5-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine involves its interaction with specific molecular targets. The bromine atom may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with sulfur-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrahydro-1-benzothiepin-5-amine: Lacks the bromine atom, which may result in different chemical and biological properties.

    7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-amine: Similar structure but with a chlorine atom instead of bromine.

    7-Fluoro-2,3,4,5-tetrahydro-1-benzothiepin-5-amine: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.

Uniqueness

The presence of the bromine atom in 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H12BrNS

Molecular Weight

258.18 g/mol

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine

InChI

InChI=1S/C10H12BrNS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9H,1-2,5,12H2

InChI Key

NNWBUTIRYORUSD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=CC(=C2)Br)SC1)N

Origin of Product

United States

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